molecular formula C15H14N4O2 B13875184 Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13875184
M. Wt: 282.30 g/mol
InChI Key: NRUSSGNFCGNZHQ-UHFFFAOYSA-N
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Description

Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a fused imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a 2-aminopyridine moiety, which is a common hinge-binding motif in the design of kinase inhibitors, along with an ethyl ester functional group that provides a handle for further synthetic modification . While direct biological data for this specific molecule is not available in the public domain, its structural framework is highly relevant in oncology research. Analogous compounds, particularly those based on the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline template, have been extensively investigated as potent, sub-micromolar inhibitors of the phosphatidylinositol 3-kinase alpha (PI3Kα) pathway . The aberrant activation of this pathway is frequently associated with tumorigenesis, progression, and poor prognosis, making it a significant target for anticancer therapeutics . Researchers can utilize this compound as a versatile building block to create novel candidate molecules for evaluating antitumor efficacy, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-19-8-10(6-7-14(19)18-12)11-4-3-5-13(16)17-11/h3-9H,2H2,1H3,(H2,16,17)

InChI Key

NRUSSGNFCGNZHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=NC(=CC=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

The preparation of imidazo[1,2-a]pyridine derivatives typically involves:

  • Cyclization reactions starting from 2-aminopyridines and appropriate aldehydes or ketones.
  • Functional group transformations to introduce substituents at specific positions on the heterocyclic ring.
  • Cross-coupling reactions, such as Suzuki–Miyaura coupling, to attach aryl or heteroaryl groups at the 6-position.

Several research studies have outlined synthetic routes for related compounds, which can be adapted for the preparation of ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate.

Preparation Methods of this compound

Starting Materials

  • 2-Aminopyridine derivatives (e.g., 6-aminopyridin-2-yl)
  • Ethyl imidazo[1,2-a]pyridine-2-carboxylate or its precursors
  • Appropriate reagents for cyclization and cross-coupling

Synthetic Route Overview

Based on the literature, the preparation can be summarized in the following steps:

Step 1: Synthesis of Ethyl 6-Haloimidazo[1,2-a]pyridine-2-carboxylate
  • Starting from ethyl imidazo[1,2-a]pyridine-2-carboxylate, halogenation at the 6-position (commonly iodination) is performed to introduce a reactive site for further substitution.
  • For example, ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate can be prepared by electrophilic halogenation methods.
Step 2: Suzuki–Miyaura Cross-Coupling Reaction
  • The 6-iodo derivative undergoes Suzuki–Miyaura cross-coupling with 6-aminopyridin-2-yl boronic acid or its pinacol ester.
  • This palladium-catalyzed reaction forms the C-C bond between the imidazo[1,2-a]pyridine core and the aminopyridinyl substituent at the 6-position.
  • Typical conditions include Pd(0) catalysts, base (such as K2CO3), and solvents like dioxane or ethanol-water mixtures, under reflux or elevated temperature.
Step 3: Purification and Characterization
  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm the structure.

Detailed Synthetic Procedure Example

A representative synthetic procedure adapted from patent literature and academic sources is as follows:

Step Reagents & Conditions Description
1 Ethyl imidazo[1,2-a]pyridine-2-carboxylate, Iodine source (e.g., N-iodosuccinimide), Solvent (e.g., acetonitrile), Room temperature to reflux Halogenation at 6-position to give ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
2 Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, 6-aminopyridin-2-yl boronic acid pinacol ester, Pd(PPh3)4, K2CO3, Dioxane/H2O, 80-100°C, 12-24 h Suzuki–Miyaura cross-coupling to attach the 6-(6-aminopyridin-2-yl) substituent
3 Purification by column chromatography or recrystallization Isolation of pure this compound

Alternative Synthetic Approaches

  • Multicomponent reactions such as Groebke-Blackburn-Bienayme (GBB) reactions can be employed to construct imidazo[1,2-a]pyridine cores with various substituents in a one-pot manner, but specific substitution at the 6-position with 6-aminopyridin-2-yl requires tailored reagents and conditions.
  • Reduction and protection/deprotection strategies may be used if the amino group requires protection during synthesis.

Research Findings and Yields

  • Yields for the Suzuki–Miyaura coupling step typically range from moderate to high (50–90%), depending on the catalyst system and substrate purity.
  • The iodination step generally proceeds with good regioselectivity and yields.
  • Purity and identity of the final compound are confirmed by spectroscopic methods (NMR, MS) and elemental analysis.
  • The compound serves as a key intermediate or final product in medicinal chemistry for biological activity testing.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Notes
Halogenation at 6-position N-iodosuccinimide or iodine source Acetonitrile, RT to reflux 70–85 Regioselective iodination
Suzuki–Miyaura coupling Pd(PPh3)4, K2CO3, 6-aminopyridin-2-yl boronic acid pinacol ester Dioxane/H2O, 80–100°C, 12–24 h 60–90 Forms C-C bond at 6-position
Purification Chromatography or recrystallization Ambient - Ensures compound purity

Chemical Reactions Analysis

Esterification Reactions

Esterification is a key reaction for modifying the carboxylic acid functionality in Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate. This reaction can be achieved using various alcohols under acidic conditions to yield different esters.

Nucleophilic Substitution

The compound can undergo nucleophilic substitution reactions at the nitrogen atoms in the imidazo ring or at the pyridine nitrogen. This reactivity allows for the introduction of diverse functional groups, enhancing its pharmacological properties.

Cyclization Reactions

Cyclization reactions are significant for generating more complex structures from this compound derivatives. For instance, reactions with aldehydes or ketones can lead to fused heterocycles that may exhibit enhanced biological activity.

  • Biological Activity and Applications

Research has indicated that derivatives of this compound possess significant biological activities such as:

  • Anticancer Activity : Some derivatives have shown promise as inhibitors of specific kinases involved in cancer progression.

  • Antimicrobial Properties : The compound's structure allows it to interact with biological targets effectively, leading to potential antimicrobial applications.

This compound represents a versatile scaffold in medicinal chemistry with significant potential for further development into therapeutic agents. Its reactivity and ability to form derivatives make it a valuable compound for ongoing research.

  • References

The information provided in this article is based on diverse sources including peer-reviewed articles and chemical databases that detail the synthesis and reactivity of this compound . Further studies are encouraged to explore its full potential in various applications.

Mechanism of Action

The mechanism of action of ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Amino-Functionalized Derivatives

  • Ethyl 6-Aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS 158980-21-3) Similarity: 0.65 (structural similarity score) Key Difference: Lacks the 6-aminopyridin-2-yl group; instead, a single amino group is attached directly to the imidazo[1,2-a]pyridine core.

Quinazoline Hybrids

  • Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) Yield: 39.5%; Melting Point: 172.8–174.3°C Key Difference: Incorporates a quinazoline ring instead of aminopyridine, with a methyl ester group. Impact: The quinazoline moiety may enhance kinase inhibition (e.g., PI3Kα), as seen in related anticancer agents .
  • 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) Yield: 79.8%; ESI-MS: m/z 342.1 [M + H]⁺ Key Difference: Combines quinazoline and aminopyridine units but lacks the ester functionality.

Halogenated Derivatives

  • Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) Molecular Weight: 269.09 g/mol Key Difference: Bromine substituent at position 6 instead of aminopyridin-2-yl. Impact: Bromine enhances electrophilicity, facilitating cross-coupling reactions but reducing solubility .
  • Ethyl 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3)

    • Molecular Weight : 287.09 g/mol
    • Key Difference : Dual halogen substitution (Br at position 6, F at position 8).
    • Impact : Fluorine improves metabolic stability and membrane permeability, making it suitable for CNS-targeted therapies .

Trifluoromethyl Derivatives

  • Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4)
    • Molecular Weight : 258.20 g/mol
    • Key Difference : Trifluoromethyl group at position 4.
    • Impact : The electron-withdrawing CF₃ group increases lipophilicity and resistance to oxidative metabolism, advantageous in drug design .

Biological Activity

Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₄N₄O₂
  • CAS Number : 56672-91-4

The structure features an imidazo[1,2-a]pyridine core, which is known for its role in various pharmacological activities. The presence of the aminopyridine moiety enhances its potential interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they may inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival.

Key Findings from Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit submicromolar inhibitory activity against various tumor cell lines. For instance, one derivative showed IC₅₀ values ranging from 0.09 μM to 0.43 μM against multiple cancer cell lines including HCC827 (human non-small cell lung cancer) and MCF-7 (breast cancer) .
    • The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells by inhibiting PI3Kα, with an IC₅₀ value noted at 1.94 nM .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications on the imidazo[1,2-a]pyridine scaffold can significantly affect biological activity. For example, alkyl substitutions at specific positions reduced antiproliferative activity .

Data Table: Biological Activity Overview

Activity Cell Line IC₅₀ (μM) Mechanism
AntiproliferativeHCC8270.09 - 0.43PI3Kα inhibition
Induction of ApoptosisMCF-7Not specifiedCell cycle arrest at G2/M phase
Cell Cycle ArrestHCC8271.94Inhibition of cyclins and CDK proteins

Case Studies

Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical models:

  • Case Study 1 : A study evaluated a series of compounds based on the imidazo[1,2-a]pyridine scaffold for their ability to inhibit tumor growth in xenograft models. The results indicated significant tumor regression in treated groups compared to controls.
  • Case Study 2 : Another investigation focused on the immunomodulatory effects of these compounds in mouse models, demonstrating enhanced immune responses against tumor cells when treated with imidazo[1,2-a]pyridine derivatives.

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions influence yield?

Answer: A high-yield synthesis involves sequential substitution and cyclization reactions. For example:

  • Step 1: React ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine in a polar solvent (e.g., DMF) under nitrogen at 40°C for 4 hours to form imidazo[1,2-a]pyridine intermediates (yield: ~80–94%) .
  • Step 2: Introduce the 6-aminopyridin-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, using palladium catalysts and boronic acid derivatives .

Key variables affecting yield:

  • Temperature (optimal range: 20–40°C).
  • Solvent choice (DMF or ethanol for solubility and stability).
  • Catalyst loading (e.g., 0.1–1 mol% Pd for coupling reactions).

Methodological tip: Monitor reaction progress via TLC or LC-MS and optimize purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Verify proton environments and carbon frameworks. For example, the ethyl ester group typically shows a quartet at δ ~4.4 ppm (CH2) and a triplet at δ ~1.4 ppm (CH3) in CDCl3 .
  • HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ calculated for C15H13N3O2: 268.1086) .
  • X-ray crystallography: Resolve ambiguous stereochemistry or regiochemistry (if crystalline derivatives are available) .

Data interpretation: Cross-reference peaks with literature values for imidazo[1,2-a]pyridine derivatives and aminopyridine motifs .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives targeting biological pathways?

Answer:

  • Design: Synthesize analogs with modifications at the ethyl ester, aminopyridine, or imidazo[1,2-a]pyridine core. For example, replace the ester with amides or introduce electron-withdrawing groups (e.g., CF3) to modulate lipophilicity .
  • Testing: Evaluate bioactivity in assays relevant to the target pathway (e.g., PI3Kα inhibition for anticancer studies). Use dose-response curves (IC50 values) and compare with control compounds .
  • Computational modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding interactions with target proteins .

Case study: Derivatives with quinazoline-imidazo[1,2-a]pyridine hybrids showed IC50 values <1 µM against cancer cell lines, linked to PI3Kα inhibition .

Q. How can researchers resolve contradictions in biological activity data across similar derivatives?

Answer:

  • Purity validation: Ensure compounds are >95% pure (HPLC) to exclude impurities affecting results .
  • Assay standardization: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
  • Off-target profiling: Use kinase panels or transcriptomics to identify unintended interactions. For example, imidazo[1,2-a]pyridines may interact with cytochrome P450 enzymes, altering metabolic stability .

Example: In toxicology studies, vehicle effects (e.g., DMSO concentration) caused false signals in liver function tests; switching to aqueous buffers resolved discrepancies .

Q. What methodologies are recommended for in vivo safety and pharmacokinetic profiling?

Answer:

  • Acute toxicity: Administer escalating doses (10–100 mg/kg) to rodents and monitor for 14 days (body weight, organ histopathology) .
  • Pharmacokinetics (PK):
    • Bioavailability: Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
    • Metabolite identification: Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .

Key findings: Imidazo[1,2-a]pyridine derivatives showed no hepatotoxicity at therapeutic doses but required adjustments for renal clearance .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

Answer:

  • Kinetic studies: Monitor reaction rates under varying temperatures to calculate activation energy (Arrhenius plot).
  • Isotopic labeling: Use deuterated solvents (e.g., D2O) or 13C-labeled reactants to track proton/carbon pathways .
  • DFT calculations: Model transition states and intermediates using Gaussian or ORCA software to propose plausible mechanisms .

Example: Chlorination of imidazo[1,2-a]pyridine with N-chlorosuccinimide proceeds via electrophilic aromatic substitution, confirmed by regioselectivity in NMR .

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